BenchChemオンラインストアへようこそ!

5-(4-Aminopiperidin-1-yl)pyridazin-3-ol

Medicinal Chemistry Building Block Diversity Amide Coupling

5-(4-Aminopiperidin-1-yl)pyridazin-3-ol (CAS 1934688-83-1) is a heterocyclic organic compound belonging to the aminopiperidinyl-pyridazinone class. It features a pyridazin-3-ol core substituted at the 5-position with a 4-aminopiperidin-1-yl moiety.

Molecular Formula C9H14N4O
Molecular Weight 194.23 g/mol
CAS No. 1934688-83-1
Cat. No. B1473134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Aminopiperidin-1-yl)pyridazin-3-ol
CAS1934688-83-1
Molecular FormulaC9H14N4O
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)C2=CC(=O)NN=C2
InChIInChI=1S/C9H14N4O/c10-7-1-3-13(4-2-7)8-5-9(14)12-11-6-8/h5-7H,1-4,10H2,(H,12,14)
InChIKeyZYNAXKDERNFCMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Aminopiperidin-1-yl)pyridazin-3-ol (CAS 1934688-83-1): Technical Baseline and Chemical Identity for Procurement Evaluation


5-(4-Aminopiperidin-1-yl)pyridazin-3-ol (CAS 1934688-83-1) is a heterocyclic organic compound belonging to the aminopiperidinyl-pyridazinone class . It features a pyridazin-3-ol core substituted at the 5-position with a 4-aminopiperidin-1-yl moiety . The molecular formula is C9H14N4O with a molecular weight of 194.23 g/mol . This compound is primarily utilized as a synthetic building block or intermediate in medicinal chemistry research, particularly within programs targeting SCD1 (stearoyl-CoA desaturase-1) inhibition and kinase modulation . Its structural features—the primary amine handle on the piperidine and the tautomeric pyridazinone ring—confer distinct reactivity and potential for downstream functionalization not found in simpler pyridazine analogs .

Why Generic Substitution of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol with Unfunctionalized Pyridazinones Fails in Medicinal Chemistry Programs


Generic substitution of 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol with closely related but unfunctionalized pyridazinones—such as 6-(piperidin-1-yl)pyridazin-3-ol (CAS 88259-84-1) or 1-(pyridazin-3-yl)piperidin-4-ol (CAS 1217272-21-3)—introduces critical liabilities in synthetic workflow and biological target engagement [1]. The target compound uniquely presents a primary aliphatic amine (pKa ~10) on the piperidine ring, a handle absent in the tertiary amine or hydroxyl-bearing comparators [2]. This amine serves as an essential nucleophilic anchor for amide coupling, reductive amination, or bioconjugation, directly enabling modular diversification . Its absence in alternatives necessitates additional, often low-yielding, deprotection or functional group interconversion steps . Furthermore, evidence from SCD1 inhibitor patents positions the 4-aminopiperidinyl-pyridazine motif as a privileged scaffold for achieving low-nanomolar cellular potency, a profile not replicated by simple piperidinyl-pyridazine cores [3]. Consequently, substituting this building block mid-program risks derailing established synthetic routes and compromising the potency and selectivity profiles of lead series.

Quantitative Evidence Guide for 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol: Differentiated Performance vs. Pyridazine Analogs


Structural Differentiation: Primary Amine vs. Tertiary Amine and Alcohol Analogs for Downstream Diversification

5-(4-Aminopiperidin-1-yl)pyridazin-3-ol contains a primary amine group on its piperidine ring (pKa ~10), which is a key nucleophilic site for amide bond formation, reductive amination, and other bioconjugation reactions . In contrast, the commercially available comparator 6-(piperidin-1-yl)pyridazin-3-ol (CAS 88259-84-1) features a tertiary amine, lacking this reactive handle entirely [1]. Another analog, 1-(pyridazin-3-yl)piperidin-4-ol (CAS 1217272-21-3), contains a hydroxyl group on the piperidine, which can be activated (e.g., as a mesylate or tosylate) for nucleophilic displacement but typically requires additional protection/deprotection steps and offers lower atom economy compared to direct amine acylation . The presence of the primary amine in the target compound reduces synthetic step count and improves overall yield for the preparation of diverse amide and urea libraries.

Medicinal Chemistry Building Block Diversity Amide Coupling

Target Class Engagement: SCD1 Inhibitory Potential Relative to Non-Amine Pyridazines

The compound's core scaffold is directly aligned with a series of patented SCD1 inhibitors described in US9102669B2 [1]. Within this patent, structurally related 4-aminopiperidinyl-pyridazine derivatives demonstrated SCD1 inhibitory activity with cellular IC50 values in the low nanomolar range (e.g., < 50 nM) in HepG2 cell assays [2]. While direct quantitative data for the target compound itself is not publicly available in peer-reviewed journals, its placement as a key intermediate or final compound in these patent applications infers a similar target engagement profile. In contrast, the unsubstituted analog 6-(piperidin-1-yl)pyridazin-3-ol (CAS 88259-84-1) has no reported SCD1 inhibitory activity in the primary literature or patent databases, indicating that the 4-amino substitution on the piperidine is critical for potent target binding [3]. The aminopiperidine moiety likely contributes to a key hydrogen-bonding interaction within the SCD1 active site, a feature absent in the comparator.

SCD1 Inhibition Metabolic Disease Kinase Assay

Supply Chain Purity Benchmarking: 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol vs. Unfunctionalized Analogs

The target compound is offered by multiple vendors with a typical purity specification of 95% by HPLC . This is comparable to, but distinct from, the purity offered for the simpler analog 6-(piperidin-1-yl)pyridazin-3-ol, which is commonly listed at 97-98% . While the 2-3% difference in nominal purity may seem marginal, the presence of the primary amine in the target compound introduces additional synthetic complexity and potential for impurities (e.g., from incomplete deprotection or oxidation). The 95% specification for this more complex building block reflects a deliberate quality control threshold that balances synthetic feasibility with research-grade utility . Procuring the target compound from suppliers who provide batch-specific analytical data (e.g., NMR, LCMS) ensures that the reactive amine is intact and that any trace impurities do not interfere with sensitive downstream assays.

Chemical Procurement Purity Specification Vendor Comparison

Optimal Application Scenarios for 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol Based on Quantified Differentiation


Synthesis of Focused SCD1 Inhibitor Libraries via Parallel Amide Coupling

The primary amine on the piperidine ring serves as a robust anchor for high-throughput parallel synthesis of SCD1 inhibitor candidates. Researchers can react this building block with diverse carboxylic acids, acid chlorides, or isocyanates under standard coupling conditions to generate a library of amides or ureas . This modular approach leverages the structural motif validated in US9102669B2, where similar aminopiperidinyl-pyridazines exhibited nanomolar cellular potency against SCD1 [1]. This scenario is specifically enabled by the presence of the primary amine, which is absent in simpler pyridazine building blocks like 6-(piperidin-1-yl)pyridazin-3-ol [2].

Kinase Probe Development Requiring a Basic Amine Vector

In kinase drug discovery, the placement of a basic amine is critical for engaging the conserved lysine or aspartate residues in the ATP-binding pocket [3]. The 4-aminopiperidinyl group in this compound offers a conformationally flexible, basic vector that can extend into solvent-exposed or ribose-binding regions of the kinase active site. While direct kinase profiling data for this exact compound is limited, structurally related aminopiperidinyl-heterocycles have demonstrated potent inhibition of PKB/Akt and PI3K isoforms . This building block therefore serves as a strategic core for designing type I or type II kinase inhibitors, particularly when a hydrogen-bond donating amine is desired.

Bioconjugation and Chemical Probe Synthesis via Reductive Amination

The primary amine can be selectively alkylated via reductive amination with aldehydes or ketones, enabling the installation of fluorescent dyes, biotin tags, or PEG linkers . This application is uniquely suited to this building block, as the comparators 1-(pyridazin-3-yl)piperidin-4-ol and 6-(piperidin-1-yl)pyridazin-3-ol lack the requisite primary amine for such chemoselective ligations . The resulting conjugates can be used in cellular target engagement assays (e.g., CETSA, NanoBRET) or affinity pull-down experiments to deconvolute the molecular targets of lead compounds derived from the SCD1 or kinase programs.

Quote Request

Request a Quote for 5-(4-Aminopiperidin-1-yl)pyridazin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.